![molecular formula C24H27N3O5 B1668622 CHIR-090 CAS No. 728865-23-4](/img/structure/B1668622.png)
CHIR-090
Descripción general
Descripción
CHIR-090 es un potente inhibidor de la enzima UDP-3-O-acil-N-acetilglucosamina desacetilasa (LpxC), que es crucial para la biosíntesis de lípido A, un componente de la capa de lipopolisacárido en bacterias Gram-negativas . Este compuesto ha mostrado una actividad antibiótica significativa contra varios patógenos Gram-negativos, incluidos Escherichia coli y Pseudomonas aeruginosa .
Aplicaciones Científicas De Investigación
Efficacy Against Gram-Negative Bacteria
CHIR-090 has demonstrated significant antimicrobial activity against a variety of Gram-negative bacteria. It acts as a slow, tight-binding inhibitor of LpxC, leading to time-dependent inhibition of bacterial growth. Studies have shown that this compound effectively inhibits the growth of:
- Pseudomonas aeruginosa
- Escherichia coli
- Burkholderia cepacia complex
In particular, it has been noted for its activity against strains of Burkholderia multivorans, B. vietnamiensis, and B. dolosa, with minimum inhibitory concentrations (MICs) varying significantly among different strains .
Comparative Efficacy
In comparative studies, this compound has been positioned against other LpxC inhibitors. For example, in tests involving clinical isolates, it was found that newer compounds like LPC-058 exhibited superior antibacterial activity compared to this compound. The MIC values for this compound were reported as follows:
Pathogen | MIC (µg/ml) |
---|---|
Pseudomonas aeruginosa | 2 |
Escherichia coli | 0.5 |
Burkholderia multivorans | 0.1 - >100 |
This variability indicates that while this compound is effective, its potency can be outmatched by newer derivatives .
Mechanisms of Resistance
Research has identified several mechanisms through which bacteria can develop resistance to this compound. Mutations in the lpxC gene and overexpression of efflux pumps such as MexAB-OprM and MexCD-OprJ have been observed in resistant strains of Pseudomonas aeruginosa. These mutations lead to reduced susceptibility to this compound, highlighting the need for ongoing surveillance and combination therapies to mitigate resistance development .
Case Studies
- Resistance Development in Clinical Isolates : A study involving clinical isolates of Pseudomonas aeruginosa showed that mutants selected for resistance to this compound had alterations in regulatory genes associated with efflux pump expression. These findings underscore the importance of understanding genetic factors contributing to resistance .
- Combination Therapy : The efficacy of this compound can potentially be enhanced through combination with conventional antibiotics. Studies suggest that pairing LpxC inhibitors with other antimicrobial agents may improve treatment outcomes against resistant strains .
Mecanismo De Acción
CHIR-090 ejerce sus efectos inhibiendo la enzima LpxC, que es esencial para la desacetilación de UDP-3-O-acil-N-acetilglucosamina, un paso clave en la biosíntesis de lípido A . Al unirse fuertemente a LpxC, this compound previene la formación de lípido A, lo que compromete la integridad de la membrana externa bacteriana y conduce a la muerte celular bacteriana .
Análisis Bioquímico
Biochemical Properties
CHIR-090 plays a significant role in biochemical reactions, particularly in the inhibition of the LpxC deacetylase, an enzyme involved in lipid A biosynthesis . This compound binds to E. coli LpxC with a Ki of 4.0 nM . It inhibits LpxC orthologues from diverse Gram-negative pathogens, including P. aeruginosa, Neisseria meningitidis, and Helicobacter pylori .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the LpxC deacetylase, thereby disrupting lipid A biosynthesis, an essential process in Gram-negative bacteria . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the LpxC deacetylase, inhibiting its function . This inhibition disrupts the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria . The binding of this compound to LpxC is characterized by slow, tight-binding kinetics .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid A biosynthesis . It inhibits the LpxC deacetylase, which catalyzes the deacetylation of UDP-3-O-[®-3-hydroxymyristoyl]-N-acetylglucosamine, a key step in lipid A biosynthesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CHIR-090 implica la condensación formal del grupo carboxilo del ácido 4-({4-[(morfolin-4-il)metil]fenil}etinil)benzoico con el grupo amino de la N-hidroxi-L-treoninamida . Las condiciones de reacción generalmente incluyen el uso de reactivos de acoplamiento y solventes que facilitan la formación del enlace amida.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis probablemente involucra técnicas estándar de síntesis orgánica, incluidos pasos de purificación como la cristalización o la cromatografía para asegurar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
CHIR-090 principalmente experimenta reacciones típicas de compuestos que contienen grupos funcionales de ácido hidroxámico y alquino. Estos incluyen:
Oxidación: El grupo ácido hidroxámico puede ser oxidado bajo ciertas condiciones.
Sustitución: El grupo alquino puede participar en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC).
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Sustitución: Catalizadores de cobre(I) y compuestos que contienen azida para reacciones CuAAC.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones CuAAC producen derivados de triazol .
Comparación Con Compuestos Similares
Compuestos Similares
L-161: Otro inhibidor de LpxC con diferente selectividad.
Ciprofloxacina: Un antibiótico con un mecanismo de acción diferente pero con una actividad antibacteriana comparable.
Unicidad
CHIR-090 es único debido a su lenta inhibición de unión estrecha de LpxC, lo que da como resultado una actividad antibacteriana prolongada . A diferencia de otros inhibidores de LpxC, this compound ha mostrado una notable eficacia contra un amplio espectro de patógenos Gram-negativos .
Actividad Biológica
CHIR-090 is a potent antibiotic compound that acts primarily as an inhibitor of the enzyme LpxC, which is crucial in the biosynthesis of lipid A in Gram-negative bacteria. This article delves into the biological activity of this compound, its mechanisms of action, resistance profiles, and comparative efficacy against various pathogens.
This compound functions as a tight-binding inhibitor of LpxC, demonstrating a Ki value of approximately 4.0 nM and an additional Ki* value of 0.5 nM . Its mechanism involves the inhibition of the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine, a critical step in lipid A biosynthesis . This action disrupts the integrity of the bacterial outer membrane, leading to cell lysis and death.
Efficacy Against Pathogens
The compound has shown significant antibacterial activity against various Gram-negative pathogens, including:
- Escherichia coli
- Pseudomonas aeruginosa
- Neisseria meningitidis
- Helicobacter pylori
In disk diffusion assays, this compound exhibited effectiveness comparable to ciprofloxacin against E. coli and P. aeruginosa . The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be around 0.25 μg/mL , while for P. aeruginosa, it was found to be approximately 4 μg/mL .
Resistance Mechanisms
Despite its potency, resistance to this compound can develop through various mechanisms in bacteria such as Pseudomonas aeruginosa. Studies have identified several pathways leading to decreased susceptibility:
- Efflux Pumps : Mutants with alterations in efflux pump genes (e.g., mexAB-oprM, mexCD-oprJ) showed reduced susceptibility to this compound by actively expelling the drug from bacterial cells .
- Target Modification : Mutations in the lpxC gene can lead to structural changes in LpxC that reduce binding affinity for this compound, as seen with the LpxC L18V variant .
- Overexpression of LpxC : Some mutants exhibited increased levels of LpxC due to mutations upstream of the lpxC gene, which can confer resistance by saturating the inhibitor's binding capacity .
Comparative Studies
Research comparing this compound with other LpxC inhibitors has provided insights into its relative efficacy:
Compound | MIC50 (μg/mL) | MIC90 (μg/mL) |
---|---|---|
This compound | 0.5 | 2 |
LPC-058 | 0.06 | 0.12 |
LPC-011 | 0.12 | 0.25 |
From this data, LPC-058 emerged as a more potent alternative compared to this compound, particularly against multi-drug resistant (MDR) strains .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies demonstrated that treatment with this compound led to a significant increase in LpxC levels due to the inhibition of its degradation by FtsH protease, indicating a complex regulatory response upon antibiotic exposure .
- Resistance Development : A study involving serial passages on this compound revealed that resistance could develop rapidly in Pseudomonas aeruginosa, emphasizing the need for understanding resistance mechanisms early in drug development .
- Clinical Relevance : The broad-spectrum activity against various Gram-negative pathogens positions this compound as a promising candidate for further development into novel antibiotics targeting lipid A biosynthesis pathways .
Propiedades
IUPAC Name |
N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBTYFKOHPWQT-VGSWGCGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468361 | |
Record name | CHIR-090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728865-23-4 | |
Record name | CHIR-090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.